4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
Description
4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a tert-butyl group at the para position of the benzene ring and a substituted 1,3-thiazole moiety. The thiazole ring is functionalized with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a benzenesulfonamide-linked methyl group at position 3.
Properties
IUPAC Name |
4-tert-butyl-N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2S2/c1-14-19(27-20(24-14)15-5-9-17(22)10-6-15)13-23-28(25,26)18-11-7-16(8-12-18)21(2,3)4/h5-12,23H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTDUXLHZMUQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and cardiovascular effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
- Functional Groups :
- Sulfonamide group (-SO₂NH)
- Thiazole ring
- Aromatic rings
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. Research focusing on its interaction with the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases has shown promising results:
- Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound can inhibit the growth of glioblastoma cells (U87) with a notable cytotoxic effect. For instance, one study reported a cell growth inhibition rate of 78% at a concentration of 100 µM, indicating strong potential as an anticancer agent .
- Mechanism of Action : The mode of interaction with TrkA was explored through molecular docking studies, suggesting that the compound binds effectively to the active site of the kinase, which may lead to apoptosis in cancer cells .
Cardiovascular Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may influence cardiovascular functions:
- Perfusion Pressure and Coronary Resistance : A study utilizing isolated rat heart models assessed the impact of various benzenesulfonamide derivatives on perfusion pressure. Results indicated that certain derivatives could significantly reduce perfusion pressure and coronary resistance, suggesting a potential role in managing cardiovascular conditions .
- Docking Studies : Theoretical models indicated that this compound might act as a calcium channel inhibitor, which is crucial for regulating cardiac function. This aligns with findings from other studies on related sulfonamide compounds .
Table 1: Summary of Biological Activities
Case Studies
- Glioblastoma Treatment : A study on the efficacy of various benzenesulfonamide derivatives highlighted the superior performance of this compound in inhibiting glioblastoma cell proliferation compared to standard treatments like cisplatin .
- Cardiovascular Impact : An experimental design involving isolated rat hearts demonstrated significant changes in coronary resistance when treated with this compound, suggesting its utility in cardiovascular therapeutics .
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
